2-(4-chlorophenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is a complex organic compound that features a combination of chlorophenoxy, pyridinyl, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide typically involves a multi-step process:
Formation of 4-chlorophenoxyacetic acid: This is achieved by the condensation of phenol with chloroacetic acid, followed by chlorination.
Coupling with pyridin-2-ylamine: The 4-chlorophenoxyacetic acid is then coupled with pyridin-2-ylamine under appropriate conditions to form an intermediate.
Introduction of the trimethoxyphenyl group: The final step involves the reaction of the intermediate with 3,4,5-trimethoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of the chlorine atom with nucleophiles like hydroxide or amines.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Agrochemicals: Possible use as a herbicide or fungicide.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets would depend on the specific application, such as inhibition of a particular enzyme in medicinal chemistry or disruption of cellular processes in agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A simpler analog used as a plant growth regulator.
2-(4-Chlorophenoxy)pyridin-3-amine: Shares the chlorophenoxy and pyridinyl groups but lacks the trimethoxyphenyl moiety.
3,4,5-Trimethoxybenzyl chloride: Used in the synthesis of the target compound.
Uniqueness
2-(4-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C23H23ClN2O5 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H23ClN2O5/c1-28-19-12-16(13-20(29-2)23(19)30-3)14-26(21-6-4-5-11-25-21)22(27)15-31-18-9-7-17(24)8-10-18/h4-13H,14-15H2,1-3H3 |
InChI Key |
CRWHVCFKTLEKAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.